Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

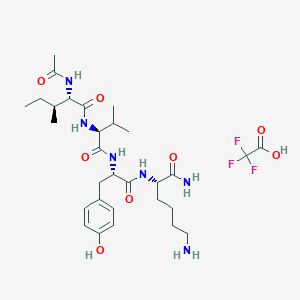

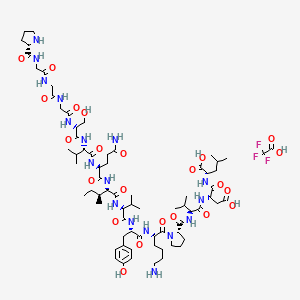

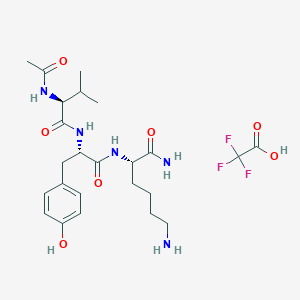

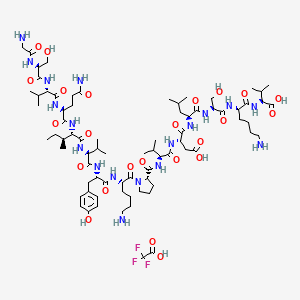

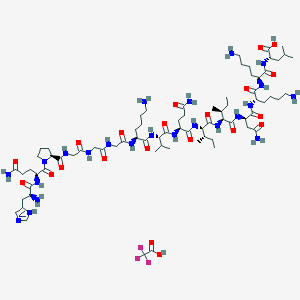

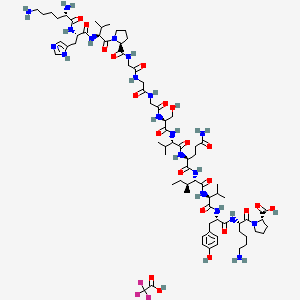

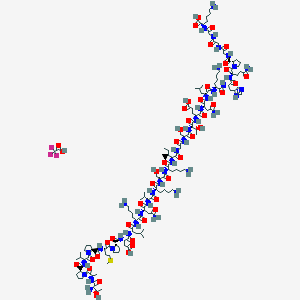

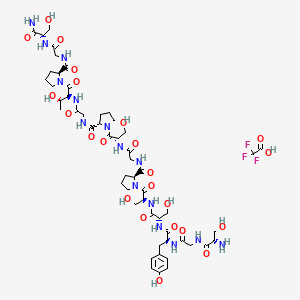

Tau Peptide (244-274) (Repeat 1 Domain) is a peptide derived from the Repeat 1 domain of Tau proteins . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Scientific Research Applications

Role in Alzheimer's Disease Pathogenesis

Tau protein, including the Tau Peptide (244-274) domain, is crucial for the stability and assembly of microtubules in neuronal axons. However, in Alzheimer's Disease, tau undergoes abnormal hyperphosphorylation, which impairs its ability to bind to microtubules and leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. The "dual pathway" hypothesis suggests that Aβ and tau pathology can be linked through separate mechanisms driven by a common upstream driver, offering a new perspective on the relationship between Aβ and tau in AD pathogenesis (Small & Duff, 2008).

Tau Pathology Beyond Alzheimer's Disease

Tau pathology is not exclusive to Alzheimer's Disease but is also present in other neurodegenerative diseases, known as tauopathies, including corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP). The deposition of filamentous tau in neurons and glial cells leads to cell damage and disease progression. Understanding the differential deposition of tau isoforms in these diseases can aid in their diagnosis and treatment (Majidi, Rajabi, & Ahmadi, 2021).

Tau as a Biomarker and Therapeutic Target

The identification of tau species in cerebrospinal fluid (CSF) and blood has potential diagnostic value for Alzheimer's Disease and other tauopathies. Advances in detection methods and imaging techniques for tau provide new avenues for early diagnosis and monitoring disease progression. Furthermore, tau's central role in neurodegeneration makes it a promising target for therapeutic intervention, with several strategies focusing on inhibiting tau aggregation or promoting its clearance currently under investigation (Wu et al., 2017).

Mechanism of Action

Target of Action

The primary target of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

The this compound interacts with its target, the tau protein, by resisting filament formation . Its conformation remains unchanged and maintains the same random structure under both acidic and neutral conditions .

Biochemical Pathways

The this compound affects the biochemical pathways related to tau protein aggregation. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Pharmacokinetics

It is known that the peptide is synthetic and its molecular weight is 3257.63

Result of Action

The this compound’s action results in the resistance to filament formation of tau proteins . This could potentially have implications in the prevention or treatment of Alzheimer’s disease, where tau protein aggregation is a key pathological feature .

Action Environment

The action of the this compound is influenced by environmental factors such as pH. The peptide maintains the same random structure under both acidic and neutral conditions

Biochemical Analysis

Biochemical Properties

Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the pathogenesis of Alzheimer’s disease . The peptide maintains the same random structure under both acidic and neutral conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It aggregates abnormally and forms neurofibrillary tangles in neurodegenerative diseases, disrupting the structure and function of neurons and leading to neuronal death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Metabolic Pathways

This compound is involved in several metabolic pathways. The aggregation of tau protein in neurodegenerative diseases is associated with post-translational modifications, which may affect the hydrophilicity, spatial conformation, and stability of tau protein .

properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H238N42O44S.C2HF3O2/c1-15-74(10)112(133(218)156-66-107(195)160-94(67-184)128(213)179-114(77(13)187)136(221)165-84(41-44-108(196)197)119(204)171-91(59-102(150)190)124(209)168-88(56-70(2)3)121(206)161-80(30-16-21-46-142)116(201)170-90(58-78-62-152-69-157-78)123(208)166-85(40-43-101(149)189)138(223)181-52-26-35-96(181)129(214)155-64-105(193)153-63-104(192)154-65-106(194)159-87(141(226)227)34-20-25-50-146)177-120(205)83(33-19-24-49-145)163-127(212)95(68-185)174-118(203)82(32-18-23-48-144)164-134(219)110(72(6)7)175-126(211)92(60-103(151)191)172-117(202)81(31-17-22-47-143)162-122(207)89(57-71(4)5)169-125(210)93(61-109(198)199)173-131(216)97-36-28-53-182(97)139(224)86(45-55-228-14)167-130(215)98-37-29-54-183(98)140(225)111(73(8)9)176-132(217)99-38-27-51-180(99)137(222)75(11)158-135(220)113(76(12)186)178-115(200)79(147)39-42-100(148)188;3-2(4,5)1(6)7/h62,69-77,79-99,110-114,184-187H,15-61,63-68,142-147H2,1-14H3,(H2,148,188)(H2,149,189)(H2,150,190)(H2,151,191)(H,152,157)(H,153,193)(H,154,192)(H,155,214)(H,156,218)(H,158,220)(H,159,194)(H,160,195)(H,161,206)(H,162,207)(H,163,212)(H,164,219)(H,165,221)(H,166,208)(H,167,215)(H,168,209)(H,169,210)(H,170,201)(H,171,204)(H,172,202)(H,173,216)(H,174,203)(H,175,211)(H,176,217)(H,177,205)(H,178,200)(H,179,213)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t74-,75-,76+,77+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,110-,111-,112-,113-,114-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUAXHHGIIVLZ-PIBUXAQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H239F3N42O46S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.